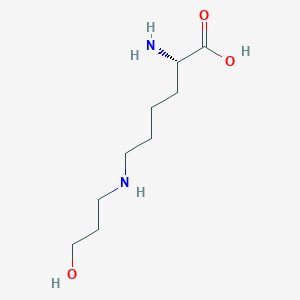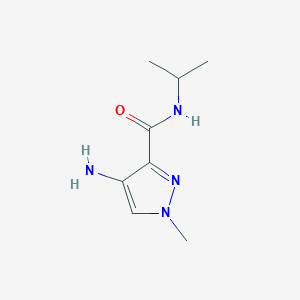
3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” is a chemical compound with the molecular formula C12H16N2O2 . It is a derivative of pyridazine, a class of compounds that contain two adjacent nitrogen atoms in a six-membered ring .
Molecular Structure Analysis
The molecular structure of “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” has been computed using ab initio Hatree–Fock and DFT-B3 LYP methods . These methods are used to determine the optimized molecular structures and vibrational frequencies .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” include a molecular weight of 220.27 . It is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Applications
3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde has been identified as a key intermediate in the synthesis of pyridazine derivatives, which are known for their potential applications in medicinal chemistry . These derivatives have been explored for their antimicrobial properties, offering a new avenue for the development of antibiotics. Additionally, some pyridazine compounds exhibit anticancer activity, making them valuable for cancer research and drug development.
Optoelectronics: Fluorescent Materials and Sensors
In the field of optoelectronics, pyridazine derivatives, including those derived from 3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde, are used to create fluorescent materials and sensors . These materials have applications in the development of new types of displays, lighting, and sensing devices that require specific light-emitting properties.
Organic Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity enables the formation of complex structures that are essential in the synthesis of various organic molecules .
Safety and Hazards
The safety information for “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
The future directions for “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” and related compounds could involve further exploration of their pharmacological activities. Pyridazine based systems have been shown to have numerous practical applications . Therefore, there is potential for “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” to be used in the development of new drugs and agrochemicals .
properties
IUPAC Name |
3-(cyclohexylmethoxy)pyridazine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-8-11-6-7-13-14-12(11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHETYZBRRWAKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CN=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)




![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)



![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)